molecular formula C15H12Cl2N2O4 B5221853 N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide

N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B5221853
M. Wt: 355.2 g/mol
InChI Key: GVVAAYRMUUFBCF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of chloro, nitro, and phenoxy functional groups

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-8-11(19(21)22)5-6-13(14)17/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVAAYRMUUFBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:

    Nitration: Introduction of a nitro group to a chlorinated aromatic ring.

    Amidation: Formation of the amide bond between the nitro-chlorinated aromatic compound and 2-(3-chlorophenoxy)propanoic acid.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and amidation reactions, optimized for yield and purity. Specific catalysts and solvents may be used to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chloro groups.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity:

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

    Agricultural Chemicals: Potential use as a precursor for herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. The presence of nitro and chloro groups suggests potential interactions with cellular components through electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenoxy)propanamide: Similar structure with a different position of the chloro group.

    N-(2-chloro-5-nitrophenyl)-2-(3-bromophenoxy)propanamide: Bromine substituent instead of chlorine.

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